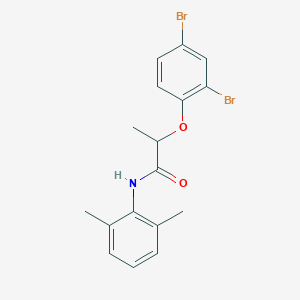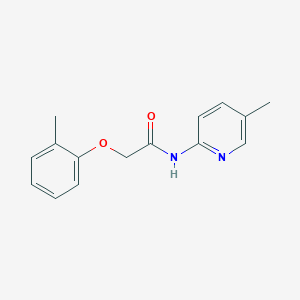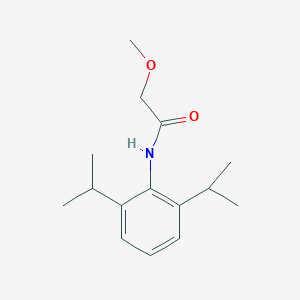
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been studied for its potential use as a polymer stabilizer.
Mecanismo De Acción
The exact mechanism of action of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins involved in inflammation and cancer development. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide in lab experiments is its low toxicity in normal cells. This makes it a potentially safer alternative to other compounds that may have harmful effects on normal cells. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor effects in various animal models. Another direction is to explore its potential use as a herbicide in agriculture. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more efficient synthesis methods to improve its bioavailability and efficacy.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-inflammatory and anti-tumor agent, herbicide, and polymer stabilizer makes it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide involves the reaction of 2,4-dibromophenol with 2,6-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Propiedades
Fórmula molecular |
C17H17Br2NO2 |
|---|---|
Peso molecular |
427.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Br2NO2/c1-10-5-4-6-11(2)16(10)20-17(21)12(3)22-15-8-7-13(18)9-14(15)19/h4-9,12H,1-3H3,(H,20,21) |
Clave InChI |
GLUJEDCAZQVVOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)








![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)
